2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]cyclopropanecarbohydrazide
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Overview
Description
This compound is characterized by a cyclopropane ring, a phenyl group, and a pyridine moiety, making it a versatile molecule for various biochemical and physiological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde, followed by the addition of phenylmethylene chloride. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the reaction conditions and purification steps to achieve high purity and yield, which are crucial for its application in research and potential therapeutic uses.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]cyclopropanecarbohydrazide has shown promising results in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Industry: Its unique chemical properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]cyclopropanecarbohydrazide involves several pathways:
Inhibition of Inflammatory Mediators: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Activation of Antioxidant Pathways: It activates antioxidant enzymes, protecting cells from oxidative stress.
Induction of Apoptosis: The compound induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT and MAPK, which are involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide: This compound shares a similar structure but differs in the presence of an acetohydrazide group instead of a cyclopropanecarbohydrazide group.
N-2,4-pyrimidine-N-phenyl-N’-phenyl ureas: These compounds have similar anti-inflammatory properties and are used in similar research applications.
Uniqueness
Its ability to cross the blood-brain barrier and its solubility in water make it particularly valuable for neurological research and potential therapeutic uses.
Properties
IUPAC Name |
2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(19-18-11-12-6-8-17-9-7-12)15-10-14(15)13-4-2-1-3-5-13/h1-9,11,14-15H,10H2,(H,19,20)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKNNFXWQVSBIM-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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